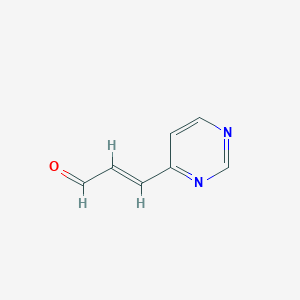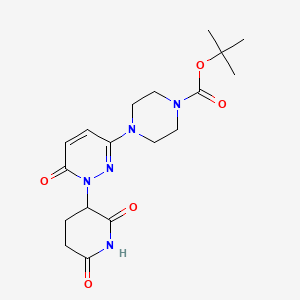
Tert-butyl 4-(1-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridazin-3-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(1-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridazin-3-yl)piperazine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a pyridazinone moiety, and a tert-butyl ester group. The presence of these functional groups makes it an interesting subject for chemical synthesis and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridazin-3-yl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperazine ring, the introduction of the pyridazinone moiety, and the attachment of the tert-butyl ester group. Common reagents used in these reactions include piperazine, pyridazinone derivatives, and tert-butyl chloroformate. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-(1-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridazin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions typically involve the use of organic solvents, controlled temperatures, and appropriate catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(1-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridazin-3-yl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(1-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridazin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- Tert-butyl 4-(6-[(2,6-dioxopiperidin-3-yl)carbamoyl]-4-methoxypyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperazine-1-carboxylate .
Uniqueness
The uniqueness of tert-butyl 4-(1-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridazin-3-yl)piperazine-1-carboxylate lies in its specific combination of functional groups and its potential for diverse chemical and biological applications. Its structure allows for various modifications and interactions, making it a versatile compound for research and development .
Eigenschaften
Molekularformel |
C18H25N5O5 |
|---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
tert-butyl 4-[1-(2,6-dioxopiperidin-3-yl)-6-oxopyridazin-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H25N5O5/c1-18(2,3)28-17(27)22-10-8-21(9-11-22)13-5-7-15(25)23(20-13)12-4-6-14(24)19-16(12)26/h5,7,12H,4,6,8-11H2,1-3H3,(H,19,24,26) |
InChI-Schlüssel |
FRQJYOBCLKGVPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NN(C(=O)C=C2)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


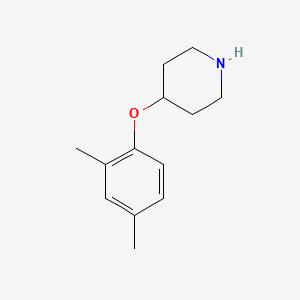
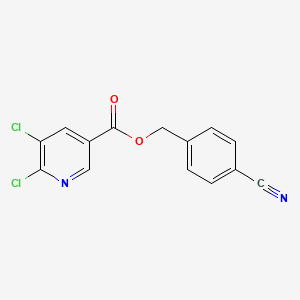
![3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B13559765.png)
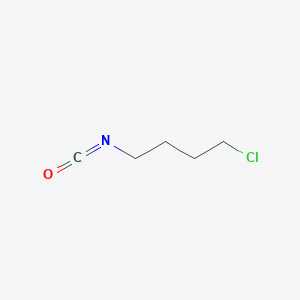
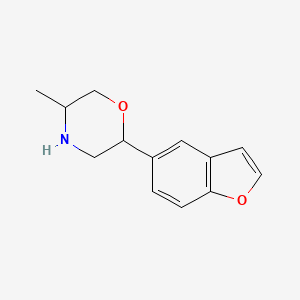
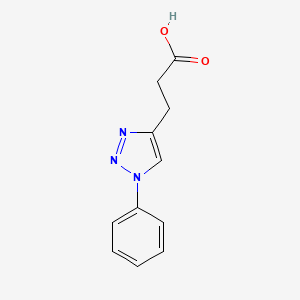
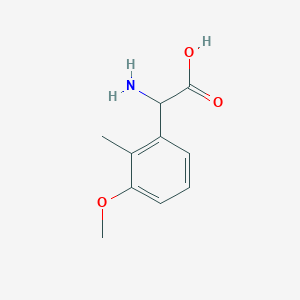
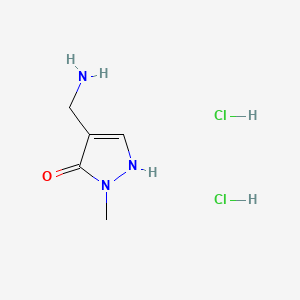

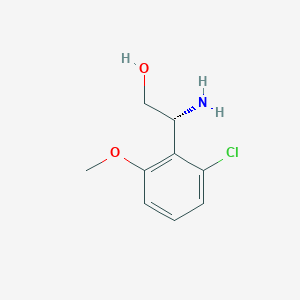

![6-Fluorospiro[benzo[D][1,3]oxazine-4,3'-pyrrolidin]-2(1H)-one hydrochloride](/img/structure/B13559822.png)

